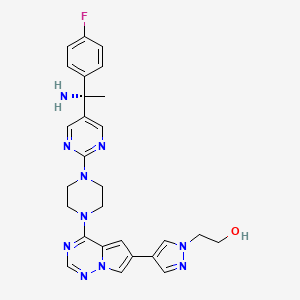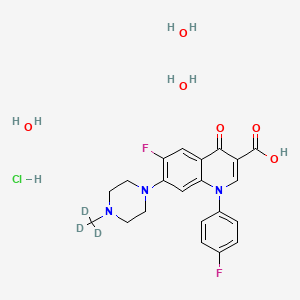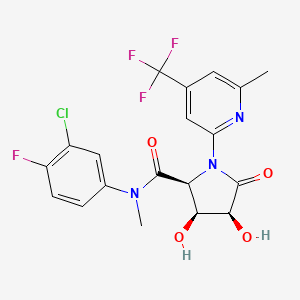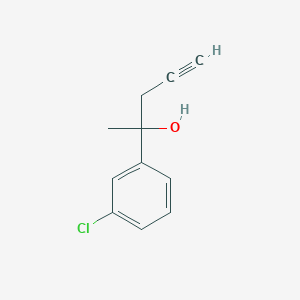
Elenestinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elenestinib is a novel, investigational, oral, next-generation tyrosine kinase inhibitor that selectively inhibits the KIT D816V mutation. This compound is primarily being studied for its potential to treat indolent systemic mastocytosis, a rare clonal mast cell disease driven by the KIT D816V mutation .
Preparation Methods
The synthetic routes and reaction conditions for Elenestinib involve complex organic synthesis techniquesThe industrial production methods are designed to ensure high purity and yield, often involving multi-step synthesis and purification processes .
Chemical Reactions Analysis
Elenestinib undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Elenestinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and mast cell function.
Medicine: Primarily studied for the treatment of indolent systemic mastocytosis and other diseases driven by the KIT D816V mutation.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
Elenestinib exerts its effects by selectively inhibiting the KIT D816V mutation, which is a key driver of indolent systemic mastocytosis. The compound binds to the tyrosine kinase domain of the KIT protein, preventing its activation and subsequent signaling pathways. This inhibition reduces the proliferation and survival of abnormal mast cells, thereby alleviating symptoms and disease burden .
Comparison with Similar Compounds
Elenestinib is unique in its selective inhibition of the KIT D816V mutation with limited central nervous system penetration. Similar compounds include:
Avapritinib: Another tyrosine kinase inhibitor with broader activity against various KIT mutations.
Midostaurin: A multi-kinase inhibitor with activity against KIT D816V but with a different safety profile.
Ripretinib: A switch-control tyrosine kinase inhibitor with activity against multiple KIT mutations
This compound stands out due to its specificity and favorable safety profile in clinical trials .
Properties
CAS No. |
2505078-08-8 |
|---|---|
Molecular Formula |
C27H29FN10O |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[4-[4-[4-[5-[(1S)-1-amino-1-(4-fluorophenyl)ethyl]pyrimidin-2-yl]piperazin-1-yl]pyrrolo[2,1-f][1,2,4]triazin-6-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C27H29FN10O/c1-27(29,21-2-4-23(28)5-3-21)22-14-30-26(31-15-22)36-8-6-35(7-9-36)25-24-12-19(17-38(24)34-18-32-25)20-13-33-37(16-20)10-11-39/h2-5,12-18,39H,6-11,29H2,1H3/t27-/m0/s1 |
InChI Key |
IPMARPMXSFFZFG-MHZLTWQESA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)





![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)

